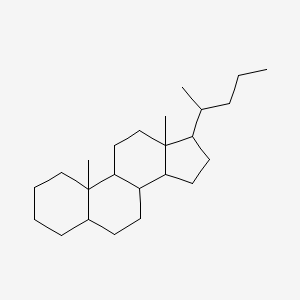

5beta(H)-Cholane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5beta(H)-Cholane: is a saturated hydrocarbon compound belonging to the class of steroids. It is a fundamental structure in the biosynthesis of various steroid hormones and bile acids. The compound is characterized by its unique cis-fusion of the A and B rings, which distinguishes it from other steroid structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5beta(H)-Cholane typically involves the reduction of cholesterol or other sterol precursors. One common method is the catalytic hydrogenation of cholesterol using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction proceeds under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods: Industrial production of this compound is not widely documented due to its limited direct applications. it can be synthesized in a laboratory setting using enzymatic conversion methods involving 5beta-reductase enzymes, which convert cholesterol to its 5beta-reduced form. The reaction conditions typically involve the use of liver or bone marrow extracts where the enzyme is naturally present.

Chemical Reactions Analysis

Types of Reactions: 5beta(H)-Cholane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various ketones and alcohols.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid nucleus.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed:

Oxidation: Formation of ketones and alcohols.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated steroids.

Scientific Research Applications

5beta(H)-Cholane has several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of various steroid hormones and bile acids.

Biology: It is used in studies related to steroid metabolism and enzyme activity.

Medicine: Research on its derivatives has implications in understanding steroid-related diseases and developing therapeutic agents.

Industry: It is used in the production of steroid-based pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 5beta(H)-Cholane involves its role as a precursor in the biosynthesis of steroid hormones and bile acids. The compound undergoes enzymatic transformations, primarily through the action of 5beta-reductase, which converts it to various biologically active steroids. These steroids then interact with specific receptors and pathways in the body, exerting their physiological effects .

Comparison with Similar Compounds

5alpha-Dihydrotestosterone: Unlike 5beta(H)-Cholane, 5alpha-dihydrotestosterone binds strongly to the androgen receptor and is highly active.

Etiocholanolone: A metabolite of this compound with neurosteroid activity.

Uniqueness: this compound is unique due to its angular molecular shape and lack of androgenic activity, distinguishing it from other testosterone metabolites. Its cis-fusion of the A and B rings results in a distinct molecular structure that influences its biological activity.

Properties

IUPAC Name |

10,13-dimethyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQKIURKJITMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)